

dietary exposure assessment and MPI for Hexythiazox residues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hexythiazox

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Maximum Residue Limits (MRLs) for Hexythiazox

Regulatory bodies set MRLs to ensure consumer safety. The tables below compare MRLs for various commodities in the **European Union (EU)** and the **United States (US)**.

Table 1: EU MRLs for Hexythiazox (Selected Commodities)

Commodity	EU MRL (mg/kg)	Basis / Justification
Raspberries & Blackberries [1]	3	Set as an import tolerance based on US agricultural practices; consumer risk assessment found no risk.
Caneberry subgroup 13-07A [2]	3	Tolerance increase from 1 ppm based on supporting data.
Dried tea [2]	15	Established based on petition review.
Wheat, grain [3]	0.02	Established based on petition review.
Various Fruits & Vegetables [4]	Specific levels	Reviewed under EU Regulation; "no apparent risk to consumers was identified".

Table 2: US EPA Tolerances for **Hexythiazox** (Selected Commodities)

Commodity	US Tolerance (ppm)
Caneberry, Subgroup 13-07A [2]	3
Date, dried [2]	3
Tea, dried [2]	15
Wheat, forage [3]	6.0
Wheat, hay [3]	30
Wheat, grain [3]	0.02
Wheat, straw [3]	8.0
Fruit, pome, crop group 11 [5]	0.25
Citrus oil [5]	24

Experimental Data on Residue Dissipation & Risk

A 2025 study monitored **Hexythiazox** residues in greenhouse-grown vegetables, providing key data on how residues break down and can be reduced [6].

Table 3: Residue Dissipation and Washing Efficiency in Vegetables This table summarizes experimental data from a study applying **Hexythiazox** at two dosage levels (50 and 100 g a.i./ha) to greenhouse crops [6].

Crop	Half-life (Days)	Pre-harvest Interval (PHI) Range (Days)	Washing Reduction (Tap Water, 2-5 min)
Tomatoes	1.47 - 1.84	3.79 - 5.44	Up to 86.76%
Cucumbers	1.68 - 2.41	5.85 - 11.78	Up to 74.46%

Crop	Half-life (Days)	Pre-harvest Interval (PHI) Range (Days)	Washing Reduction (Tap Water, 2-5 min)
Peppers	1.58 - 2.11	5.16 - 10.26	Up to 65.17%

Key Findings from the Study:

- **Dissipation Kinetics:** Residue decline followed first-order kinetics. The short half-lives indicate that **Hexythiazox** dissipates relatively quickly in these crops [6].
- **Dietary Risk Assessment:** The chronic dietary risk was assessed using the Hazard Quotient (HQ). The study reported HQ values were **below 100%** for all tested scenarios, indicating a **low long-term consumer risk** [6].
- **Impact of Washing:** Simple washing with tap water was highly effective in reducing residue levels. The study noted that while washing brought tomato residues below the EU MRLs, residues on cucumbers and peppers at the higher application rate could remain above the limit even after washing [6].

Detailed Experimental Protocol

The 2025 study utilized a robust analytical method, detailed below [6].

*Diagram of the experimental workflow for analyzing **Hexythiazox** residues in vegetables, based on the 2025 study [6].*

Methodology Details [6]:

- **Extraction & Cleanup:** Used a modified **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The cleanup step utilized sorbents like **Primary Secondary Amine (PSA)** and **Multi-Walled Carbon Nanotubes (MWCNTs)** to purify the sample extract.
- **Instrumentation & Validation:** Analysis was performed using **Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS)**. The method was validated according to **SANTE/11312/2021** guidelines, confirming its satisfactory linearity, sensitivity, accuracy, and precision.

Key Insights for Professionals

- **Regulatory Reliance:** The establishment of MRLs by the EPA and EFSA is based on comprehensive risk assessments. These reviews consistently conclude that dietary exposure to **Hexythiazox**

residues, when used according to label directions, is safe for consumers and presents a **reasonable certainty of no harm** [3] [4] [1].

- **Comparative Residue Behavior:** The experimental data shows that residue dissipation and the effectiveness of removal practices like washing are **crop-dependent**. This highlights the importance of developing crop-specific residue management and pre-harvest interval (PHI) recommendations.
- **Context of Use:** The 2025 study reflects conditions in Saudi Arabia. When comparing data, researchers should consider regional differences in climate, agricultural practices, and application rates.

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